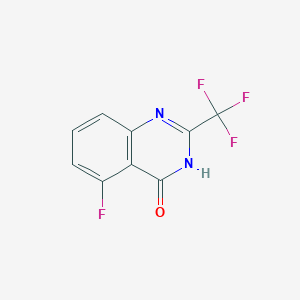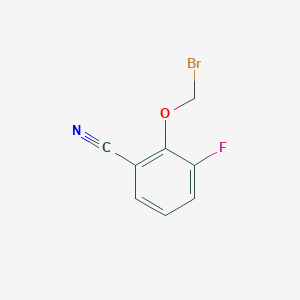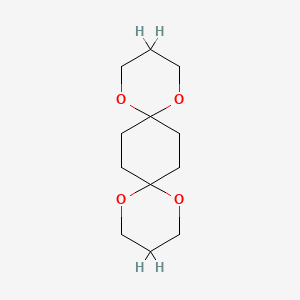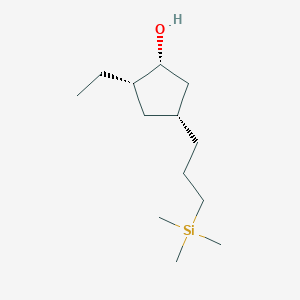
3-Methoxy-2-phenylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-2-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C16H13NO. It is a derivative of quinoline, which is a nitrogen-containing compound known for its wide range of applications in medicinal and industrial chemistry. The presence of a methoxy group at the third position and a phenyl group at the second position of the quinoline ring system makes this compound unique and potentially useful in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-phenylquinoline can be achieved through several classical and modern synthetic routes. Some of the well-known methods include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of an acid catalyst.
Pfitzinger Reaction: This involves the reaction of isatin with an aromatic aldehyde in the presence of a base.
Skraup Synthesis: This classical method involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above-mentioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to make the process more sustainable and cost-effective .
化学反応の分析
Types of Reactions: 3-Methoxy-2-phenylquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form dihydroquinolines.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, especially at the 5 and 8 positions, using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Substitution: Halogenated quinolines
科学的研究の応用
3-Methoxy-2-phenylquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of dyes, pigments, and as a precursor for various organic materials
作用機序
The mechanism of action of 3-Methoxy-2-phenylquinoline involves its interaction with various molecular targets and pathways. It is known to:
Inhibit Enzymes: The compound can inhibit certain enzymes, such as topoisomerases, which are involved in DNA replication and repair.
Modulate Receptors: It can interact with specific receptors, such as G-protein coupled receptors, to exert its biological effects.
Induce Apoptosis: The compound can induce programmed cell death in cancer cells by activating apoptotic pathways
類似化合物との比較
3-Methoxy-2-phenylquinoline can be compared with other quinoline derivatives, such as:
2-Phenylquinoline: Lacks the methoxy group, making it less polar and potentially less bioactive.
3-Methoxyquinoline: Lacks the phenyl group, which may reduce its ability to interact with certain biological targets.
4-Methoxy-2-phenylquinoline: The methoxy group is at a different position, which can alter its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its chemical reactivity and potential biological activity .
特性
分子式 |
C16H13NO |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
3-methoxy-2-phenylquinoline |
InChI |
InChI=1S/C16H13NO/c1-18-15-11-13-9-5-6-10-14(13)17-16(15)12-7-3-2-4-8-12/h2-11H,1H3 |
InChIキー |
YWWRUNSROBYBES-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=CC=CC=C2N=C1C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-cyano-2-(6-oxaspiro[4.5]decan-9-ylidene)acetate](/img/structure/B11876409.png)



![Tert-butyl 6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11876429.png)






![1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11876478.png)


